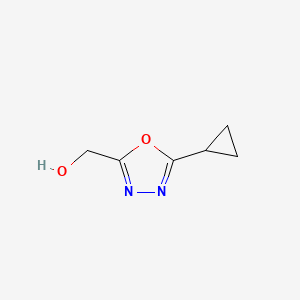
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol is a heterocyclic compound that belongs to the oxadiazole family. . The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties.
準備方法
The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization. Common reagents used in these reactions include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol can be compared with other oxadiazole derivatives, such as:
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Similar in structure but with a methyl group instead of a cyclopropyl group.
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol: Contains an isopropyl group and a different oxadiazole ring arrangement.
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol: Similar cyclopropyl group but different ring arrangement.
生物活性
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure is pivotal for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. In a comparative study involving ciprofloxacin derivatives, this compound displayed notable inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Preliminary research suggests that oxadiazole derivatives may possess antitumor properties. The mechanism is believed to involve the inhibition of Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival pathways associated with cancer . The compound's structural features may enhance its efficacy in targeting these pathways.
Other Biological Activities
In addition to antimicrobial and antitumor effects, this compound may exhibit anti-inflammatory properties. Compounds in the oxadiazole class have been linked to the modulation of inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A general synthetic route includes:
- Preparation of Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate : This step involves the reaction of cyclopropyl derivatives with hydrazine and carbon disulfide.
- Hydroxymethylation : The resulting oxadiazole is then treated with formaldehyde or other hydroxymethylating agents to yield this compound .
Case Studies
Research Findings
Research indicates a growing interest in the pharmacological applications of oxadiazoles. The unique structural characteristics of this compound suggest it may serve as a lead compound for developing new therapeutic agents targeting infectious diseases and cancer.
特性
IUPAC Name |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNQTKDMQIYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672421 |
Source


|
| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211144-22-7 |
Source


|
| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














